アラメチシン

説明

アラメチシンは、トリコデルマ・ビリデという菌類によって生産されるチャネル形成ペプチド抗生物質です。これは、非タンパク質性アミノ酸残基である2-アミノイソ酪酸の存在を特徴とするペプチボイルペプチドのファミリーに属します。 この化合物は、脂質二重層に電圧依存性イオンチャネルを形成する能力で知られており、細胞膜を介したイオンの受動拡散を促進します .

科学的研究の応用

Alamethicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Employed in studies of ion channel formation and membrane permeability.

Medicine: Investigated for its potential as an antimicrobial agent and its ability to modulate immune responses.

Industry: Utilized in the development of biosensors and drug delivery systems

作用機序

アラメチシンは、脂質二重層に電圧依存性イオンチャネルを形成することにより効果を発揮します。ペプチドは膜に挿入され、イオンが通過できる細孔を形成するために自己会合します。このプロセスは、膜全体にわたる電気化学的勾配によって駆動されます。 これらのチャネルの形成は、膜電位を乱し、感受性のある微生物では細胞溶解と死をもたらします .

類似の化合物:

グラミシジンA: 膜のイオンに対する透過性を高める別のチャネル形成ペプチド。

バリノマイシン: 膜を介したカリウムイオンの輸送を促進するキャリアイオンフォア。

ニスタチン: 真菌の細胞膜を破壊する細孔形成抗生物質

アラメチシンの独自性: アラメチシンは、電圧依存性イオンチャネルを形成する能力のためにユニークであり、これはすべてのペプチボイルペプチドで共有される特性ではありません。 この特性は、イオン輸送と膜ダイナミクスの研究に特に役立ちます .

生化学分析

Biochemical Properties

Alamethicin plays a crucial role in biochemical reactions by forming ion channels in cell membranes. These channels facilitate the passive diffusion of ions, such as potassium and chloride, across the membrane. Alamethicin interacts with various biomolecules, including lipids and proteins, to form these channels. The peptide’s ability to self-associate and form helical structures is essential for its channel-forming activity .

Cellular Effects

Alamethicin has significant effects on various types of cells and cellular processes. In plant cells, it permeabilizes the plasma membrane, leading to ion fluxes that can trigger signaling pathways and gene expression changes. For example, in Arabidopsis thaliana, alamethicin induces the production of jasmonic acid and salicylic acid, which are key signaling molecules in plant defense responses . In animal cells, alamethicin can disrupt cellular metabolism by forming pores in the membrane, leading to the leakage of intracellular contents .

Molecular Mechanism

The molecular mechanism of alamethicin involves its ability to form transmembrane pores. Alamethicin molecules aggregate in the membrane to form a helical bundle, creating a channel through which ions can pass. This pore formation is driven by the peptide’s amphipathic nature, with hydrophobic residues interacting with the lipid bilayer and hydrophilic residues lining the channel interior. Alamethicin’s interaction with lipid molecules is crucial for its antimicrobial action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alamethicin can change over time. Alamethicin is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, alamethicin can induce long-term changes in cellular function, including alterations in ion homeostasis and metabolic pathways. In vitro studies have shown that alamethicin can activate enzymes such as UDP-glucuronosyltransferases in liver microsomes, highlighting its potential impact on metabolic processes .

Dosage Effects in Animal Models

The effects of alamethicin vary with different dosages in animal models. At low doses, alamethicin can form ion channels without causing significant toxicity. At higher doses, it can disrupt cellular integrity and lead to adverse effects such as cell death. Studies have shown that alamethicin’s pore-forming activity is dose-dependent, with higher concentrations leading to more extensive membrane permeabilization .

Metabolic Pathways

Alamethicin is involved in various metabolic pathways, particularly those related to ion transport and membrane dynamics. It interacts with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, influencing metabolic flux and metabolite levels. Alamethicin’s ability to modulate enzyme activity highlights its potential as a tool for studying metabolic processes in vitro .

Transport and Distribution

Within cells and tissues, alamethicin is transported and distributed primarily through its interaction with lipid membranes. The peptide’s amphipathic nature allows it to integrate into the lipid bilayer, where it can form transmembrane channels. Alamethicin’s distribution is influenced by factors such as membrane composition and the presence of specific binding proteins .

Subcellular Localization

Alamethicin’s subcellular localization is primarily within the plasma membrane, where it forms ion channels. The peptide’s targeting to the membrane is facilitated by its hydrophobic residues, which interact with the lipid bilayer. Alamethicin’s activity is dependent on its localization, as its channel-forming ability is crucial for its biochemical and cellular effects .

準備方法

合成経路と反応条件: アラメチシンは、固相ペプチド合成を使用して合成することができます。この方法は、成長中のペプチド鎖にアミノ酸を順次添加することを可能にする方法です。このプロセスには、保護されたアミノ酸誘導体とカップリング試薬の使用が含まれ、ペプチドの正しい配列と構造が保証されます。 合成は通常、無水条件下で行われ、ペプチド結合の加水分解を防ぎます .

工業生産方法: アラメチシンの工業生産には、制御された条件下でのトリコデルマ・ビリデの発酵が含まれます。菌は栄養豊富な培地で培養され、ペプチドは培養液からクロマトグラフィー技術を使用して抽出および精製されます。 この方法は、研究および医薬品用途のためのアラメチシンの大規模生産を可能にします .

化学反応の分析

反応の種類: アラメチシンは、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応は、ペプチドの構造と特性を修飾することができ、その生物活性に影響を与えます。

一般的な試薬と条件:

酸化: アラメチシンは、過酸化水素または過マンガン酸カリウムなどの試薬を使用して、穏やかな条件下で酸化することができます。

還元: アラメチシンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はジスルフィド結合の形成をもたらす可能性があり、還元はペプチド結合の開裂につながる可能性があります .

4. 科学研究への応用

アラメチシンは、以下を含む幅広い科学研究用途があります。

化学: ペプチド合成と修飾の研究のためのモデル化合物として使用されます。

生物学: イオンチャネル形成と膜透過性の研究で使用されます。

医学: 抗菌剤としての可能性と、免疫応答を調節する能力が調査されています。

類似化合物との比較

Gramicidin A: Another channel-forming peptide that increases membrane permeability to ions.

Valinomycin: A carrier ionophore that facilitates the transport of potassium ions across membranes.

Nystatin: A pore-forming antibiotic that disrupts fungal cell membranes

Uniqueness of Alamethicin: Alamethicin is unique due to its ability to form voltage-gated ion channels, a property not shared by all peptaibol peptides. This characteristic makes it particularly useful for studying ion transport and membrane dynamics .

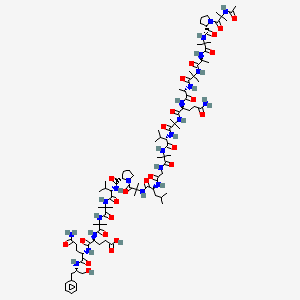

特性

IUPAC Name |

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHSQOCGTJHDIL-UTXLBGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H150N22O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59588-86-2, 27061-78-5 | |

| Record name | Alamethicin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alamethicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)